molecular formula C7H18Si B1597415 Silane, trimethyl-tert-butyl- CAS No. 5037-65-0

Silane, trimethyl-tert-butyl-

Cat. No.: B1597415
CAS No.: 5037-65-0
M. Wt: 130.3 g/mol
InChI Key: FFXWYTYNILTGIL-UHFFFAOYSA-N
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Description

Silane, trimethyl-tert-butyl-, also known as tert-butyltrimethylsilane, is an organosilicon compound with the formula (CH₃)₃CSi(CH₃)₃. This compound is characterized by the presence of a silicon atom bonded to a tert-butyl group and three methyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trimethyl-tert-butyl-, can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with trimethylsilane in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound.

Industrial Production Methods

In industrial settings, the production of silane, trimethyl-tert-butyl-, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl-tert-butyl-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydrosilanes.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes such as triethylsilane are often used as reducing agents.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds and silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, trimethyl-tert-butyl-, has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. It also serves as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound is utilized in the modification of biomolecules and in the development of biocompatible materials.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Silane, trimethyl-tert-butyl-, is employed in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which silane, trimethyl-tert-butyl-, exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, facilitating the formation of stable compounds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Another organosilicon compound with similar reducing properties.

    Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.

    Tetramethylsilane: Commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.

Uniqueness

Silane, trimethyl-tert-butyl-, is unique due to the presence of the bulky tert-butyl group, which provides steric protection and influences the compound’s reactivity. This makes it particularly useful in reactions where selective protection or modification of functional groups is required.

Properties

IUPAC Name

tert-butyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18Si/c1-7(2,3)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXWYTYNILTGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198423
Record name Silane, trimethyl-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5037-65-0
Record name Silane, trimethyl-tert-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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